N-(4-acetylphenyl)-4-nitrobenzamide chemical structure and properties
N-(4-acetylphenyl)-4-nitrobenzamide chemical structure and properties
Structure, Synthesis, and Pharmacophore Versatility
Chemical Architecture & Molecular Attributes[1][2][3][4][5][6]
N-(4-acetylphenyl)-4-nitrobenzamide represents a bifunctionalized diaryl amide scaffold, distinct for its opposing electronic termini. It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of Schiff base ligands, anti-infective agents, and potential kinase inhibitors.
Structural Identity
The molecule consists of two phenyl rings linked by a rigid amide bond (
-
Ring A (Acid derived): Substituted at the para-position with a nitro group (
), acting as a strong electron-withdrawing group (EWG). -
Ring B (Amine derived): Substituted at the para-position with an acetyl group (
), providing a reactive carbonyl handle for further derivatization.
| Attribute | Specification |
| IUPAC Name | N-(4-acetylphenyl)-4-nitrobenzamide |
| Molecular Formula | |
| Molecular Weight | 284.27 g/mol |
| Predicted LogP | ~2.3 - 2.6 (Lipophilic) |
| H-Bond Donors | 1 (Amide NH) |
| H-Bond Acceptors | 4 (Nitro O x2, Ketone O, Amide O) |
| Rotatable Bonds | 4 |
Electronic Environment
The amide linkage creates a conjugated system that is electronically "push-pull" deficient. The 4-nitro group pulls electron density from the benzoyl ring, making the amide carbonyl highly electrophilic. Conversely, the 4-acetyl group on the aniline ring withdraws density, reducing the nucleophilicity of the amide nitrogen, thereby increasing the acidity of the N-H proton [1].
Synthetic Pathways & Process Optimization
The synthesis of N-(4-acetylphenyl)-4-nitrobenzamide is classically achieved via nucleophilic acyl substitution (Schotten-Baumann conditions or anhydrous acylation).
Optimized Synthetic Protocol
Objective: Synthesis of N-(4-acetylphenyl)-4-nitrobenzamide via Acid Chloride Coupling.
Reagents:
-
4-Aminoacetophenone (1.0 eq)
-
4-Nitrobenzoyl chloride (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 4-aminoacetophenone (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a drying tube.
-
Base Addition: Add Triethylamine (12 mmol) and cool the solution to 0°C using an ice bath to control the exotherm.
-
Acylation: Dropwise add a solution of 4-nitrobenzoyl chloride (11 mmol) in DCM (20 mL) over 30 minutes.
-
Mechanistic Note: The base neutralizes the HCl by-product, driving the equilibrium forward and preventing protonation of the unreacted amine.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Workup:
-
Wash organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine and TEA.
-
Wash with Saturated
(2 x 30 mL) to hydrolyze and remove excess acid chloride/acid. -
Wash with Brine, dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/DMF mixture to yield pale yellow crystals.
Reaction Workflow Diagram
Caption: Figure 1. Step-wise nucleophilic acyl substitution workflow for the synthesis of N-(4-acetylphenyl)-4-nitrobenzamide.
Spectroscopic Characterization
Validation of the structure requires confirming the presence of both the nitro and acetyl functionalities, alongside the amide linkage.
Infrared Spectroscopy (FT-IR)
-
Amide N-H Stretch:
(Sharp, medium intensity). -
Ketone C=O Stretch:
(Conjugated ketone). -
Amide I (C=O):
(Lower frequency due to conjugation). -
Nitro Stretches:
-
Asymmetric:
-
Symmetric:
-
Nuclear Magnetic Resonance ( -NMR)
Solvent: DMSO-
| Shift ( | Multiplicity | Integration | Assignment |
| 10.8 - 11.0 | Singlet (Broad) | 1H | Amide NH |
| 8.35 - 8.40 | Doublet ( | 2H | Nitro-ring Ar-H (ortho to |
| 8.15 - 8.20 | Doublet ( | 2H | Nitro-ring Ar-H (meta to |
| 7.95 - 8.00 | Doublet ( | 2H | Acetyl-ring Ar-H (ortho to Acetyl) |
| 7.80 - 7.85 | Doublet ( | 2H | Acetyl-ring Ar-H (meta to Acetyl) |
| 2.55 | Singlet | 3H | Acetyl CH |
Pharmacophore Analysis & Biological Potential[1][2][6][7]
This molecule is rarely a final drug but acts as a high-value Divergent Intermediate . Its biological relevance lies in its ability to be transformed into Schiff bases or reduced to amino-benzamides.
Functional Divergence Map
The molecule possesses two "warheads" for medicinal chemistry modifications:
-
The Acetyl Group: Precursor for chalcones (Claisen-Schmidt condensation) or hydrazones (Schiff bases). These derivatives often exhibit antimicrobial and anti-tubercular activity [2].[1]
-
The Nitro Group: A "masked" amine. Reduction yields N-(4-acetylphenyl)-4-aminobenzamide, a scaffold found in histone deacetylase (HDAC) inhibitors.
Biological Activity of Derivatives
Research indicates that benzamide derivatives incorporating the 4-acetyl moiety often display:
-
Antimicrobial Activity: Schiff bases derived from the acetyl group show potency against S. aureus and E. coli [3].
-
Enzyme Inhibition: Structural analogs (sulfonamides replacing the amide) have shown activity against Acetylcholinesterase (AChE), relevant for Alzheimer's research [4].
Caption: Figure 2.[2] Pharmacophore divergence map illustrating the transformation potential of the nitro and acetyl functional handles.
Crystallography & Solid-State Physics
In the solid state, N-(4-acetylphenyl)-4-nitrobenzamide typically adopts a planar or near-planar conformation to maximize
-
Crystal Packing: Molecules arrange in sheets stabilized by intermolecular Hydrogen Bonds.[3]
-
Primary Interaction: The Amide N-H acts as a donor to the Carbonyl Oxygen (either the amide C=O or the acetyl C=O) of a neighboring molecule [5].
-
-
Solubility: Poor in water and non-polar solvents (Hexane). Soluble in polar aprotic solvents (DMSO, DMF, Acetone).
References
-
PubChem. (2025).[2][4][5][6] N-(4-acetylphenyl)benzamide and related Nitrobenzamide Derivatives. National Center for Biotechnology Information. Available at: [Link]
-
International Journal of Pharmacy and Biological Sciences. (2019). Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity. Available at: [Link]
-
Mphahlele, M. J., & Gildenhuys, S. (2021).[7] Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives. MDPI. Available at: [Link]
- Vertex AI Search. (2025). Consolidated Search Snippets on Nitrobenzamide Crystal Structures.
-
Cambridge Structural Database (CSD). (2012). Crystal Structure of N-(4-chlorophenyl)-4-nitrobenzamide (Analogous Packing). DOI: 10.1107/S1600536812036082.[5] Available at: [Link]
Sources
- 1. Synthesis of novel N-(4-acetylphenyl)imidazole and dihydropyrimidine derivatives [epubl.ktu.edu]
- 2. N-(4-Acetylphenyl)benzamide | C15H13NO2 | CID 223354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(4-Hydroxyphenyl)-4-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-acetyl-N-[4-(acetylamino)phenyl]benzamide | C17H16N2O3 | CID 59855072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(4-chlorophenyl)-4-nitrobenzamide | C13H9ClN2O3 | CID 237476 - PubChem [pubchem.ncbi.nlm.nih.gov]
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